![molecular formula C16H15ClN2O2 B5090110 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPCA is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to inhibit the activation of MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized and purified. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have low toxicity and can be used at relatively high concentrations. However, one of the limitations is that the mechanism of action of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies could focus on the development of more potent and selective derivatives of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide.
Métodos De Síntesis
The synthesis of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide involves the reaction of 3-chlorobenzoic acid with N-[(1-phenylethyl)amino]formamide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide. The overall yield of the synthesis is approximately 60%, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary research areas is cancer therapy. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been studied for its potential use as an anti-inflammatory agent. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in various inflammatory diseases.
Propiedades
IUPAC Name |
3-chloro-N-(1-phenylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-16(21)19-15(20)13-8-5-9-14(17)10-13/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFARLVBAARHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-(1-phenylethylcarbamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

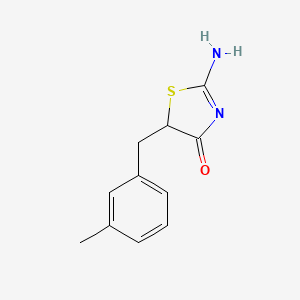
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
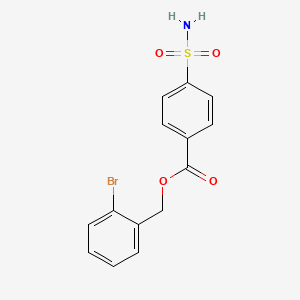
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
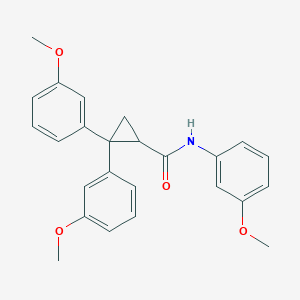
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
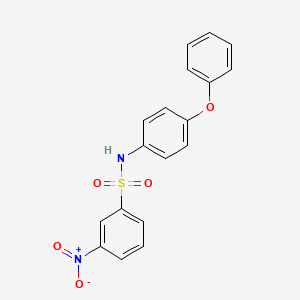
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)
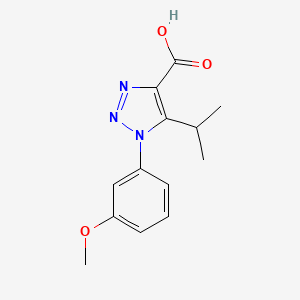
![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)